2-Chloro-5-fluoro-N-(4-nitrophenyl)pyrimidin-4-amine
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Overview
Description
2-Chloro-5-fluoro-N-(4-nitrophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-(4-nitrophenyl)pyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-nitroaniline under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction, where the pyrimidine derivative is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N-(4-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Chloro-5-fluoro-N-(4-nitrophenyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-(4-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoro-N-(4-nitrophenyl)pyrimidin-4-amine.
4-Nitroaniline: Another precursor used in the synthesis.
5-Fluoro-2-aminopyrimidine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which confer specific chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its combination of functional groups also makes it a versatile building block for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-(4-nitrophenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4O2/c11-10-13-5-8(12)9(15-10)14-6-1-3-7(4-2-6)16(17)18/h1-5H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORNVFSEDMDFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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